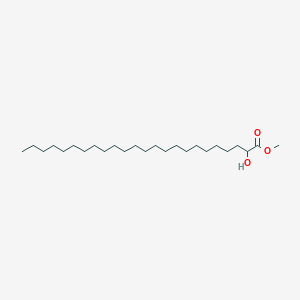

Methyl 2-hydroxytetracosanoate

Description

Properties

IUPAC Name |

methyl 2-hydroxytetracosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(26)25(27)28-2/h24,26H,3-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVLAXSCPVNLFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393884 | |

| Record name | Methyl 2-hydroxytetracosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2433-95-6 | |

| Record name | Methyl 2-hydroxytetracosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Significance of 2-Hydroxytetracosanoate: A Core Component of Neural Tissues

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxytetracosanoic acid, also known as cerebronic acid, is a 2-hydroxy very long-chain fatty acid that plays a critical role in the structure and function of the vertebrate nervous system. Its methyl ester, Methyl 2-hydroxytetracosanoate, serves as a key chemical reagent for research in this area. This technical guide provides a comprehensive overview of the biological role of 2-hydroxytetracosanoic acid, detailing its biosynthesis, its incorporation into vital sphingolipids, and its implication in several neurological disorders. The document includes a summary of quantitative data, detailed experimental methodologies for its study, and diagrams of relevant biochemical pathways and experimental workflows.

Introduction

2-Hydroxytetracosanoic acid is a saturated 24-carbon fatty acid with a hydroxyl group at the alpha-position.[1] This structural feature confers unique biochemical properties, making it an essential component of specific glycosphingolipids, namely cerebrosides and sulfatides. These lipids are highly enriched in the myelin sheath, the insulating layer that surrounds neuronal axons and is crucial for the rapid transmission of nerve impulses.[2][3][4] The presence and proper metabolism of 2-hydroxytetracosanoic acid are therefore indispensable for maintaining the integrity and function of the central and peripheral nervous systems.[2] Dysregulation of its metabolism is directly linked to severe neurodegenerative diseases.[3][4][5] Methyl 2-hydroxytetracosanoate, the methyl ester of this fatty acid, is a valuable tool in laboratory settings for studying the metabolism and function of its parent compound.[6]

Biosynthesis of 2-Hydroxytetracosanoic Acid

The synthesis of 2-hydroxytetracosanoic acid is catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H) .[3][4] This enzyme is encoded by the FA2H gene and is primarily located in the endoplasmic reticulum.[4][7] FA2H introduces a hydroxyl group onto a fatty acid, with a preference for very long-chain fatty acids such as tetracosanoic acid (lignoceric acid).[7] The reaction is stereospecific, producing the (R)-2-hydroxy fatty acid enantiomer.[7]

The hydroxylation reaction is a critical step, as non-hydroxylated fatty acids cannot be incorporated into the specific cerebrosides required for stable myelin.

Figure 1: Biosynthesis of (R)-2-Hydroxytetracosanoic Acid.

Role in Sphingolipid Metabolism

Once synthesized, 2-hydroxytetracosanoic acid is activated to its CoA ester and subsequently incorporated into ceramide, a foundational molecule of sphingolipids. This reaction, catalyzed by a ceramide synthase, results in the formation of 2-hydroxy-ceramide (N-(2'-hydroxytetracosanoyl)-sphingosine).

This hydroxylated ceramide is a direct precursor for the synthesis of galactosylceramide (a major cerebroside) and its sulfated derivative, sulfatide. These are the predominant lipids in the myelin sheath.[8] The synthesis of galactosylceramide occurs through the transfer of galactose from UDP-galactose to the ceramide, a reaction catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT).[8][9]

The presence of the 2-hydroxy group on the fatty acid chain is critical. It allows for the formation of additional hydrogen bonds between adjacent lipid molecules in the myelin membrane, leading to a more compact and stable structure.[8] This stability is essential for the insulating properties of myelin.

Figure 2: Incorporation into Myelin Glycosphingolipids.

Clinical Significance and Disease Association

Mutations in the FA2H gene that lead to reduced or eliminated enzyme function are the cause of a group of neurodegenerative disorders, collectively known as Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN) .[3][4] FAHN is characterized by the progressive deterioration of myelin (leukodystrophy), leading to spastic paraplegia, dystonia, optic atrophy, and cognitive decline.[3][4][7] Brain imaging of affected individuals often reveals iron accumulation in the basal ganglia.[3][4]

Furthermore, defects in peroxisomal function, as seen in Zellweger spectrum disorders , lead to the accumulation of very long-chain fatty acids, including tetracosanoic acid.[10][11][12] While the primary defect is in peroxisomal biogenesis, the resulting imbalance in fatty acid metabolism can also impact the synthesis of critical lipids like those containing 2-hydroxytetracosanoic acid, contributing to the severe neurological symptoms of these conditions.[10][13]

Quantitative Data

The study of 2-hydroxytetracosanoic acid and its metabolism involves precise quantitative measurements. The following table summarizes key data related to the FA2H enzyme.

| Parameter | Value | Organism/System | Reference |

| Enzyme | Fatty Acid 2-Hydroxylase (FA2H) | - | [7] |

| Substrate | Tetracosanoic Acid | - | [7] |

| Michaelis Constant (KM) | <0.18 µM | Human | [7] |

| Optimal pH | 7.6 - 7.8 | Human | [7] |

Experimental Protocols

Assay for Fatty Acid 2-Hydroxylase (FA2H) Activity

This protocol outlines a method to measure the activity of FA2H in cell lysates or tissue homogenates.

-

Homogenization: Tissues or cells are homogenized in a buffered solution (e.g., Tris-HCl) containing protease inhibitors to prevent protein degradation.

-

Incubation Mixture: The reaction mixture is prepared containing the homogenate (enzyme source), a radiolabeled fatty acid substrate (e.g., [14C]tetracosanoic acid), and necessary cofactors such as NADPH and Fe2+.

-

Reaction: The reaction is initiated by adding the substrate and incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

Lipid Extraction: The reaction is stopped by adding a solvent mixture (e.g., chloroform:methanol). The lipids are extracted into the organic phase.

-

Separation and Quantification: The extracted lipids are separated using thin-layer chromatography (TLC). The plate is developed in a solvent system that separates the fatty acid substrate from the 2-hydroxy fatty acid product.

-

Analysis: The radioactivity of the spots corresponding to the substrate and product is quantified using a phosphorimager or by scraping the silica (B1680970) and performing liquid scintillation counting. Enzyme activity is calculated based on the conversion of substrate to product over time.

Figure 3: Experimental Workflow for FA2H Activity Assay.

Quantification by Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are standard methods for the precise quantification of 2-hydroxytetracosanoic acid in biological samples.

-

Lipid Extraction: Total lipids are extracted from the sample using a method like the Folch or Bligh-Dyer procedure.

-

Hydrolysis: The lipid extract is subjected to acid or alkaline hydrolysis to release the fatty acids from complex lipids.

-

Derivatization: The free fatty acids are derivatized to form volatile esters (e.g., methyl esters, for GC-MS) or to improve ionization efficiency (for LC-MS). Methyl 2-hydroxytetracosanoate is formed at this stage.

-

Analysis: The derivatized sample is injected into the GC-MS or LC-MS system. The compound is separated from other fatty acids chromatographically and identified based on its retention time and mass spectrum.

-

Quantification: An internal standard (e.g., a stable isotope-labeled version of the analyte) is added at the beginning of the procedure to allow for accurate quantification. The amount of endogenous 2-hydroxytetracosanoic acid is determined by comparing its peak area to that of the internal standard.

Conclusion

Methyl 2-hydroxytetracosanoate, as a derivative of 2-hydroxytetracosanoic acid, is integral to the study of myelin biology and associated neurological disorders. The parent fatty acid is a fundamental building block of the myelin sheath, and its synthesis via the FA2H enzyme is a critical metabolic step. Deficiencies in this pathway have severe pathological consequences, highlighting the importance of this molecule in maintaining neurological health. The experimental protocols described herein provide a framework for researchers to investigate the function of this vital lipid and explore potential therapeutic interventions for related diseases.

References

- 1. 2-Hydroxytetracosanoic acid | C24H48O3 | CID 102430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 2-Hydroxytetracosanoic acid | 544-57-0 [smolecule.com]

- 3. FA2H gene: MedlinePlus Genetics [medlineplus.gov]

- 4. medlineplus.gov [medlineplus.gov]

- 5. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. uniprot.org [uniprot.org]

- 8. Cerebroside - Wikipedia [en.wikipedia.org]

- 9. Cerebrosides: Structure, Function, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 10. Pathogenesis of peroxisomal deficiency disorders (Zellweger syndrome) may be mediated by misregulation of the GABAergic system via the diazepam binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Very long-chain fatty acids in peroxisomal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 2-hydroxytetracosanoate: Natural Sources, Occurrence, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 2-hydroxytetracosanoate, the methyl ester of 2-hydroxytetracosanoic acid (also known as cerebronic acid). This document details its natural sources, occurrence, and significant role in biological systems, particularly in the mammalian nervous system. It also outlines experimental protocols for its isolation and analysis and illustrates key biological pathways and experimental workflows.

Natural Sources and Occurrence

2-Hydroxytetracosanoic acid, the parent acid of methyl 2-hydroxytetracosanoate, is a very-long-chain 2-hydroxy fatty acid found across various domains of life, from bacteria to mammals. Its methyl ester is frequently identified during analytical procedures involving esterification for techniques like gas chromatography-mass spectrometry (GC-MS).

1.1. Mammalian Systems

In mammals, 2-hydroxytetracosanoic acid is a critical component of sphingolipids, particularly in the nervous system, epidermis, and kidneys[1]. It is highly enriched in the myelin sheath that insulates nerve axons, where it contributes to the stability and function of this vital structure[2]. The biosynthesis of 2-hydroxy fatty acids is catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H)[2][3]. Mutations in the FA2H gene are associated with severe neurological disorders, including leukodystrophy and spastic paraparesis, highlighting the importance of these lipids in maintaining a healthy nervous system[1][2].

1.2. Marine Organisms

Several marine organisms are rich sources of 2-hydroxy fatty acids. Sponges of the family Suberitidae, such as Pseudosuberites sp. and Suberites massa, contain a diverse array of these compounds. In Pseudosuberites sp., 2-hydroxy long-chain fatty acids can constitute almost 50% of the total fatty acid mixture in phospholipids[4]. Other marine sponges, including Verongula gigantea and Aplysina archeri, also contain 2-hydroxytetracosanoic acid within their phospholipid fractions[2]. The Caribbean sponge Smenospongia aurea has been found to contain novel branched-chain 2-hydroxy fatty acids[5].

1.3. Plant Kingdom

2-Hydroxytetracosanoic acid has been identified in the floral parts of the plant Allamanda cathartica[6]. While a comprehensive quantitative analysis across the plant kingdom is not available, its presence in plant oils has been noted[2]. Methyl 2-hydroxytetracosanoate has also been reported in strawberry homogenates[7].

1.4. Microorganisms

The biosynthesis of 2-hydroxy fatty acids is not limited to eukaryotes. Myxobacteria, for instance, are known to produce these compounds in connection with sphingolipid formation[3]. Additionally, the gliding marine bacterium Aureispira marina has been shown to contain 2-hydroxy fatty acids as major components of its cellular lipids, where they are part of ceramide structures[8].

Quantitative Data on Occurrence

Absolute quantitative data for methyl 2-hydroxytetracosanoate or 2-hydroxytetracosanoic acid in natural sources is limited in the available scientific literature. Most studies report the relative abundance of these fatty acids as a percentage of the total fatty acid profile within a specific lipid fraction. The following table summarizes the available semi-quantitative data.

| Natural Source | Part/Fraction Analyzed | Compound | Relative Abundance (% of Total Fatty Acids) | Reference |

| Marine Sponge (Pseudosuberites sp.) | Phospholipids | 2-Hydroxy Long-Chain Fatty Acids (C22-C27) | ~50% | [4] |

| Marine Sponge (Pseudosuberites sp.) | Phospholipids | 2-Hydroxyhexacosanoic acid | 26% | [4] |

| Marine Sponge (Pseudosuberites sp.) | Phospholipids | 2-Hydroxypentacosanoic acid | 9.2% | [4] |

Note: The data presented are relative percentages of the total fatty acid content within the specified lipid fraction and not absolute concentrations in the organism.

Experimental Protocols

The isolation and quantification of methyl 2-hydroxytetracosanoate from biological samples typically involve lipid extraction, hydrolysis of complex lipids, derivatization to fatty acid methyl esters (FAMEs), and chromatographic analysis.

3.1. Lipid Extraction and FAME Preparation

A common procedure for extracting and preparing FAMEs from tissues, such as marine sponges or brain tissue, is outlined below. This protocol is a synthesis of established methods.

Materials:

-

Homogenizer

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

0.5 M methanolic KOH

-

10% Boron trifluoride (BF3) in methanol

-

Anhydrous sodium sulfate

-

Internal standard (e.g., deuterated 2-hydroxytetracosanoic acid or a non-endogenous odd-chain fatty acid like pentadecanoic acid)

Procedure:

-

Homogenization and Extraction:

-

Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform:methanol.

-

Add an internal standard at the beginning of the extraction to account for procedural losses.

-

After homogenization, add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge the mixture and collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Saponification and Methylation (Transesterification):

-

Reconstitute the dried lipid extract in 0.5 M methanolic KOH.

-

Heat the sample at 80-100°C for 1 hour to hydrolyze the lipids and form fatty acid potassium salts.

-

Cool the sample and add 10% BF3 in methanol.

-

Heat again at 100°C for 20-30 minutes to convert the fatty acids to their methyl esters (FAMEs).

-

-

FAME Extraction:

-

After cooling, add deionized water and hexane to the reaction mixture to quench the reaction and extract the FAMEs into the hexane layer.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

The sample is now ready for GC-MS analysis.

-

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For the analysis of 2-hydroxy FAMEs, a further derivatization step is often required to improve their chromatographic properties.

Derivatization of Hydroxy Group:

-

The hydroxyl group of the 2-hydroxy FAME is typically converted to a trimethylsilyl (B98337) (TMS) ether by reacting the dried FAME extract with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a solvent such as pyridine.

GC-MS Parameters (Illustrative):

-

Gas Chromatograph: Agilent 6890N or similar.

-

Column: DB-23 capillary column ((50%-cyanopropyl)-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless.

-

Temperature Program: Start at 150°C, ramp to 270°C at 10°C/min, then increase to 310°C at 40°C/min and hold for 1 minute.

-

Mass Spectrometer: Agilent 5975 Mass Selective Detector or similar.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) for quantification. Diagnostic ions for TMS-derivatized methyl 2-hydroxytetracosanoate would be selected for high sensitivity and specificity.

Biological Role and Signaling Pathways

2-Hydroxytetracosanoic acid plays a crucial role in the structure and function of biological membranes, particularly in the nervous system. Its incorporation into sphingolipids, such as galactosylceramides (cerebrosides) and sulfatides, is vital for the integrity of the myelin sheath.

4.1. Role in Myelin Sheath Stability

The 2-hydroxyl group of cerebronic acid is positioned near the polar head group region of the lipid bilayer. This allows it to form hydrogen bonds with adjacent lipids and proteins, thereby increasing the stability and compactness of the myelin membrane[3]. This intermolecular hydrogen bonding network is thought to be a key factor in the proper functioning of myelin as an insulator for nerve axons.

4.2. Involvement in Cell Signaling

Beyond its structural role, 2-hydroxy fatty acid-containing sphingolipids are emerging as important molecules in cell signaling.

-

Apoptosis: 2-hydroxy ceramides (B1148491) have been shown to induce apoptosis in various cell types, often more potently and rapidly than their non-hydroxylated counterparts. This suggests they may mediate pro-apoptotic signaling pathways distinct from those of standard ceramides[3].

-

Cell Differentiation: The enzyme FA2H, which synthesizes 2-hydroxy fatty acids, has been shown to regulate the differentiation of several cell types, including keratinocytes, Schwann cells, and adipocytes[3].

-

Modulation of Signaling Pathways: There is evidence to suggest that 2-hydroxy fatty acids may modulate key signaling pathways. For instance, (R)-2-hydroxy palmitic acid has been shown to inhibit mTOR and Hedgehog signaling in the context of cancer therapy, enhancing chemosensitivity[9]. While direct evidence for cerebronic acid in these specific pathways is still emerging, the broader class of 2-hydroxy fatty acids demonstrates significant bioactivity.

Caption: Biosynthesis and functional roles of 2-hydroxytetracosanoic acid.

Caption: Workflow for the analysis of methyl 2-hydroxytetracosanoate.

Conclusion

Methyl 2-hydroxytetracosanoate and its parent acid, 2-hydroxytetracosanoic acid, are significant lipids with widespread natural occurrence. Their role is particularly well-established in the mammalian nervous system, where they are indispensable for the structural integrity of myelin. Emerging evidence also points to their involvement in crucial cell signaling pathways. While methods for their qualitative identification are well-established, a notable gap exists in the literature regarding their absolute quantification in various natural sources. Further research in this area would be beneficial for understanding the full scope of their biological importance and for exploring their potential applications in drug development and as biomarkers for neurological diseases.

References

- 1. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 3. marinelipids.ca [marinelipids.ca]

- 4. Nervonic acid protects against oligodendrocytes injury following chronic cerebral hypoperfusion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Documents download module [ec.europa.eu]

- 6. dmoserv3.whoi.edu [dmoserv3.whoi.edu]

- 7. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 8. Shift in phospholipid and fatty acid contents accompanies brain myelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Properties of Methyl Cerebronate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl cerebronate, systematically known as methyl 2-hydroxytetracosanoate, is a hydroxylated fatty acid methyl ester with a growing interest in the scientific community. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and synthesis. It also details experimental protocols for its analysis and discusses its known biological activities, offering a valuable resource for researchers in the fields of biochemistry, natural product chemistry, and drug discovery.

Chemical Structure and Identification

Methyl cerebronate is the methyl ester of cerebronic acid (2-hydroxytetracosanoic acid). Its structure consists of a long 24-carbon aliphatic chain with a hydroxyl group at the alpha-position (C-2) and a methyl ester group at the C-1 position.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | methyl 2-hydroxytetracosanoate |

| Synonyms | Methyl cerebronate, 2-Hydroxy C24:0 methyl ester, DL-2-Hydroxytetracosanoic acid methyl ester |

| CAS Number | 2433-95-6 |

| Molecular Formula | C25H50O3 |

| Molecular Weight | 398.66 g/mol |

| InChI Key | MSVLAXSCPVNLFM-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of methyl cerebronate are summarized in the table below. It is important to note that some of these values are predicted due to the limited availability of experimentally determined data.

| Property | Value | Source |

| Melting Point | 68-68.5 °C | [1] |

| Boiling Point (Predicted) | 423.9 ± 13.0 °C | [1] |

| Density (Predicted) | 0.900 ± 0.06 g/cm³ | [1] |

| Solubility | Soluble in chloroform (B151607) and ether.[1] Low water solubility (< 1 mg/mL). | [1] |

| pKa (Predicted) | 13.03 ± 0.20 | [1] |

| Physical Form | Solid | [1] |

Synthesis and Isolation

Synthesis

A common method for the synthesis of α-hydroxy esters like methyl cerebronate is through the esterification of the corresponding α-hydroxy acid. A general protocol for the Fischer esterification of a long-chain α-hydroxy acid is provided below.

Experimental Protocol: Fischer Esterification of 2-Hydroxytetracosanoic Acid

Materials:

-

2-Hydroxytetracosanoic acid (Cerebronic acid)

-

Anhydrous methanol (B129727)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-hydroxytetracosanoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

-

Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Washing: Wash the organic layer with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude methyl cerebronate.

-

Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel.

Logical Workflow for Fischer Esterification:

Caption: Workflow for the synthesis of methyl cerebronate via Fischer esterification.

Natural Occurrence and Isolation

Methyl cerebronate has been reported in various natural sources, including mature and unripe strawberry homogenates, and certain sponges like Pseudosuberites and S. massa.[2] The general procedure for isolating fatty acid methyl esters from natural sources involves extraction followed by chromatographic purification.

Experimental Protocol: General Isolation from Plant Material

Materials:

-

Dried and powdered plant material

-

Organic solvents (e.g., hexane (B92381), chloroform, methanol, ethyl acetate)

-

Silica gel for column chromatography

-

Soxhlet apparatus, rotary evaporator, chromatography column

Procedure:

-

Extraction: The powdered plant material is typically extracted with a nonpolar solvent like hexane or a solvent mixture such as chloroform:methanol to isolate lipids. Soxhlet extraction can be employed for exhaustive extraction.

-

Concentration: The solvent from the extract is removed under reduced pressure using a rotary evaporator to yield a crude lipid extract.

-

Fractionation: The crude extract is then subjected to column chromatography on silica gel. A gradient elution system with solvents of increasing polarity (e.g., hexane, hexane:ethyl acetate (B1210297) mixtures, ethyl acetate) is used to separate different classes of compounds.

-

Identification: Fractions are collected and analyzed by TLC. Fractions containing the compound of interest are pooled, and the solvent is evaporated. The structure of the isolated compound is then confirmed by spectroscopic methods such as NMR and mass spectrometry.

Logical Workflow for Isolation from Natural Sources:

Caption: General workflow for the isolation of methyl cerebronate from natural sources.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. For methyl cerebronate, ¹H and ¹³C NMR provide characteristic signals.

Expected ¹H NMR Signals:

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.7 | Singlet | -OCH₃ (methyl ester) |

| ~4.0 | Multiplet | -CH(OH)- |

| ~2.3 | Triplet | -CH₂- adjacent to the carbonyl group |

| ~1.2-1.6 | Multiplet | -(CH₂)n- (methylene chain) |

| ~0.9 | Triplet | -CH₃ (terminal methyl) |

Expected ¹³C NMR Signals:

| Chemical Shift (ppm) | Assignment |

| ~175 | -C=O (ester carbonyl) |

| ~70 | -CH(OH)- |

| ~52 | -OCH₃ (methyl ester) |

| ~34 | -CH₂- adjacent to the carbonyl group |

| ~22-32 | -(CH₂)n- (methylene chain) |

| ~14 | -CH₃ (terminal methyl) |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve an appropriate amount of purified methyl cerebronate (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard pulse programs are typically used.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For hydroxy fatty acid methyl esters, derivatization of the hydroxyl group (e.g., as a trimethylsilyl (B98337) ether) is often performed prior to GC-MS analysis to improve volatility and fragmentation analysis.

Experimental Protocol: GC-MS Analysis (with Derivatization)

-

Derivatization: The hydroxyl group of methyl cerebronate is converted to a trimethylsilyl (TMS) ether by reacting with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar phase like DB-5). The oven temperature is programmed to increase gradually to separate the components of the sample.

-

MS Analysis: The eluting compounds are introduced into the mass spectrometer. Electron ionization (EI) is commonly used, and the resulting mass spectrum is recorded.

-

Data Analysis: The mass spectrum will show the molecular ion peak (or related ions) and characteristic fragmentation patterns that can be used to confirm the structure.

Expected Fragmentation: The mass spectrum of the TMS derivative of methyl cerebronate would be expected to show characteristic fragments resulting from cleavage adjacent to the silyloxy group, which helps to pinpoint the position of the original hydroxyl group.

Biological Activity

The biological activities of methyl cerebronate itself are not extensively documented in the literature. However, related long-chain fatty acid esters have been reported to exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities. Further research is needed to specifically elucidate the pharmacological profile of methyl cerebronate.

Potential Areas of Biological Investigation:

-

Antimicrobial Activity: Fatty acid esters can disrupt bacterial cell membranes, suggesting potential antibacterial or antifungal properties for methyl cerebronate.

-

Anti-inflammatory Activity: Some fatty acid derivatives are known to modulate inflammatory pathways. Investigating the effect of methyl cerebronate on the production of inflammatory mediators (e.g., nitric oxide, prostaglandins, cytokines) in relevant cell models would be of interest.

-

Cytotoxic Activity: The effect of methyl cerebronate on the viability of various cancer cell lines could be explored to determine any potential anticancer properties.

Signaling Pathway Diagram (Hypothetical Anti-inflammatory Action):

Caption: Hypothetical inhibition of inflammatory pathways by methyl cerebronate.

Conclusion

Methyl cerebronate is a long-chain hydroxylated fatty acid methyl ester with defined chemical and physical properties. While methods for its synthesis and isolation are based on standard organic chemistry techniques, there is a need for more comprehensive experimental data on its physicochemical properties and biological activities. This guide provides a foundational resource for researchers interested in further exploring the potential of methyl cerebronate in various scientific disciplines. The detailed protocols and structured data presentation aim to facilitate future research and development in this area.

References

The Role of the FA2H Enzyme in the Synthesis of 2-Hydroxytetracosanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the Fatty Acid 2-Hydroxylase (FA2H) enzyme, with a specific focus on its pivotal role in the biosynthesis of 2-hydroxytetracosanoic acid, a precursor to Methyl 2-hydroxytetracosanoate. FA2H is a critical enzyme in the metabolic pathway of sphingolipids, catalyzing the hydroxylation of fatty acids at the C-2 position. These 2-hydroxy fatty acids are integral components of sphingolipids that are abundant in the myelin sheath of the nervous system and the epidermal barrier of the skin.[1][2] Mutations in the FA2H gene are linked to a group of neurodegenerative disorders, highlighting the enzyme's importance in maintaining nervous system health.[3][4][5] This document details the biochemical properties of FA2H, its substrate specificity, and the kinetics of the hydroxylation reaction. Furthermore, it provides comprehensive experimental protocols for assessing FA2H activity and analyzing its products, along with visualizations of the key metabolic and signaling pathways.

Introduction to Fatty Acid 2-Hydroxylase (FA2H)

Fatty Acid 2-Hydroxylase (FA2H), encoded by the FA2H gene in humans, is a monooxygenase located in the endoplasmic reticulum.[6][7] The enzyme belongs to the fatty acid hydroxylase/desaturase family and plays a crucial role in the synthesis of 2-hydroxylated sphingolipids.[4][6] These lipids are characterized by the presence of a hydroxyl group on the second carbon of the N-acyl chain of ceramide.[8] The human FA2H protein is composed of 372 amino acids and contains an N-terminal cytochrome b5 domain and a C-terminal catalytic domain with a di-iron center, which is essential for its hydroxylase activity.[9][10]

The primary function of FA2H is to catalyze the hydroxylation of a variety of fatty acid substrates to produce 2-hydroxy fatty acids.[11] These products are then incorporated into ceramides (B1148491) by ceramide synthases, leading to the formation of 2-hydroxy-ceramides, which are further metabolized to more complex sphingolipids like galactosylceramides and sulfatides.[6][12] These 2-hydroxylated sphingolipids are particularly enriched in the myelin sheath of both the central and peripheral nervous systems and are essential for its proper structure and function.[13] They are also crucial for the formation of the epidermal permeability barrier.[14]

The synthesis of Methyl 2-hydroxytetracosanoate is a two-step process that begins with the enzymatic conversion of tetracosanoic acid (lignoceric acid) to 2-hydroxytetracosanoic acid (cerebronic acid) by FA2H. The subsequent esterification of the carboxylic acid to its methyl ester is typically a chemical process performed in a laboratory setting for analytical or synthetic purposes.

Biochemical Properties and Kinetics of FA2H

FA2H exhibits substrate specificity, with a preference for very-long-chain fatty acids (VLCFAs). The enzyme's activity is dependent on NADPH and requires an electron transfer system, which can be reconstituted in vitro using NADPH:cytochrome P-450 reductase.[9][12] The catalytic mechanism involves the activation of molecular oxygen by the di-iron center in the enzyme's active site.

Quantitative Data on FA2H Activity

The following tables summarize the available quantitative data on FA2H enzyme kinetics and activity.

| Parameter | Value | Substrate | Source |

| Michaelis Constant (KM) | < 0.18 µM | Tetracosanoic Acid | --INVALID-LINK-- |

| Condition | Specific Activity (fmol/mg protein/min) | Source |

| FA2H Activity in Postnatal Mouse Brain | ||

| Postnatal Day 1 (P1) | ~50 | [2] |

| Postnatal Day 20 (P20) - Peak Activity | ~250 (5-fold increase from P1) | [2] |

| Postnatal Day 83 (P83) - Maintenance Level | ~75 (~30% of peak activity) | [2] |

Metabolic Pathway and Signaling

FA2H is a key enzyme in the de novo synthesis of 2-hydroxylated sphingolipids. The pathway begins with the hydroxylation of a fatty acid, which is then activated to its CoA-thioester. This 2-hydroxy fatty acyl-CoA is subsequently used by ceramide synthases to acylate a sphingoid base, forming a 2-hydroxy ceramide. These ceramides serve as precursors for more complex sphingolipids, such as galactosylceramides and sulfatides, which are crucial for myelin formation.

While the primary role of 2-hydroxylated sphingolipids is structural, emerging evidence suggests their involvement in cell signaling. The presence of the 2-hydroxyl group can alter the biophysical properties of membranes, influencing the formation and stability of lipid rafts.[6] These membrane microdomains are enriched in signaling molecules, and their modulation can impact various cellular processes, including cell differentiation and apoptosis.[8]

Visualizations

Experimental Protocols

In Vitro FA2H Activity Assay using GC-MS

This protocol is adapted from the method described for measuring FA2H activity in cell and tissue extracts.[12]

Objective: To quantify the enzymatic activity of FA2H by measuring the formation of 2-hydroxy tetracosanoic acid from a deuterated substrate.

Materials:

-

Microsomal fraction from FA2H-transfected cells or tissue homogenate

-

[3,3,5,5-D4]Tetracosanoic acid (deuterated substrate)

-

α-cyclodextrin

-

NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Purified NADPH:cytochrome P-450 reductase

-

Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

-

Solvents for extraction (e.g., chloroform (B151607), methanol)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane, BSTFA + 1% TMCS)

-

Internal standard (e.g., [2H3]2-hydroxystearic acid)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Substrate Preparation: Solubilize [3,3,5,5-D4]tetracosanoic acid in an α-cyclodextrin solution.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, NADPH regeneration system, purified NADPH:cytochrome P-450 reductase, and the deuterated substrate solution.

-

Enzyme Addition: Add the microsomal protein (20-100 µg) to the reaction mixture to initiate the reaction. For a negative control, use microsomes from mock-transfected cells.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60-180 minutes). The reaction should be within the linear range with respect to time and protein concentration.

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol (B129727) (2:1, v/v). Add the internal standard. Vortex vigorously and centrifuge to separate the phases. Collect the lower organic phase.

-

Derivatization: Evaporate the solvent from the organic phase under a stream of nitrogen. Add the derivatizing agent (BSTFA + 1% TMCS) and heat at 60°C for 30 minutes to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers/esters.

-

GC-MS Analysis: Evaporate the derivatizing agent and redissolve the sample in a suitable solvent (e.g., hexane). Inject an aliquot into the GC-MS.

-

Data Analysis: Monitor the characteristic ions for the TMS-derivatized deuterated product and the internal standard. Quantify the amount of product formed by comparing its peak area to that of the internal standard. Calculate the specific activity of the enzyme (e.g., in pmol/min/mg protein).

Expression and Purification of Recombinant FA2H

This protocol provides a general framework for the expression and purification of recombinant FA2H, which may require optimization for specific expression systems.

Objective: To produce and purify active recombinant FA2H for biochemical and structural studies.

Materials:

-

Expression vector containing the full-length human FA2H cDNA (e.g., with a His-tag or GST-tag)

-

Competent bacterial (e.g., E. coli BL21(DE3)) or insect cells

-

Cell culture media and antibiotics

-

Inducing agent (e.g., IPTG for E. coli)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1% Triton X-100, protease inhibitors)

-

Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins, Glutathione Sepharose for GST-tagged proteins)

-

Wash buffer (lysis buffer with a slightly higher concentration of imidazole or without detergent)

-

Elution buffer (wash buffer with a high concentration of imidazole or reduced glutathione)

-

Dialysis buffer

-

SDS-PAGE reagents

Procedure:

-

Transformation: Transform the FA2H expression vector into competent cells.

-

Expression: Grow a starter culture and then a large-scale culture to the mid-log phase. Induce protein expression with the appropriate inducing agent and continue to grow the cells under optimal conditions (e.g., lower temperature to improve protein solubility).

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble protein fraction.

-

Affinity Chromatography: Load the clarified supernatant onto the affinity chromatography column pre-equilibrated with lysis buffer.

-

Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound FA2H protein using the elution buffer. Collect fractions.

-

Analysis of Purity: Analyze the collected fractions by SDS-PAGE to assess the purity and molecular weight of the recombinant protein.

-

Dialysis: Pool the purest fractions and dialyze against a suitable storage buffer to remove the eluting agent and for buffer exchange.

-

Protein Quantification and Storage: Determine the protein concentration (e.g., by Bradford assay) and store the purified FA2H at -80°C.

Conclusion

The FA2H enzyme is a critical player in lipid metabolism, responsible for the synthesis of 2-hydroxylated fatty acids that are essential for the integrity of myelin and the skin barrier. Its role in the production of 2-hydroxytetracosanoic acid is a key step in the formation of important sphingolipids in the nervous system. The technical information and protocols provided in this guide offer a comprehensive resource for researchers investigating the function of FA2H in health and its dysregulation in disease, with the ultimate goal of developing novel therapeutic strategies for FA2H-related disorders. The ability to assay FA2H activity and analyze its products is fundamental to advancing our understanding of this important enzyme.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. C. elegans fatty acid two-hydroxylase regulates intestinal homeostasis by affecting heptadecenoic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lipidmaps.org [lipidmaps.org]

- 11. Central nervous system dysfunction in a mouse model of FA2H deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of Marine Sponges: A Technical Guide to the Discovery of 2-Hydroxy Long-Chain Fatty Acids

For Immediate Release

A Deep Dive into the Discovery, Characterization, and Potential Applications of Novel 2-Hydroxy Long-Chain Fatty Acids from Marine Sponges for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the discovery of 2-hydroxy long-chain fatty acids (2-OH LCFAs) in marine sponges, detailing their chemical diversity, the pioneering research that brought them to light, and the experimental methodologies for their isolation and characterization. This document serves as a vital resource for researchers in marine natural products, drug discovery, and lipid biochemistry, offering a foundation for future investigations into the therapeutic potential of these unique molecules.

Introduction: A New Frontier in Marine Lipidomics

Marine sponges (Phylum Porifera) are a prolific source of structurally diverse and biologically active secondary metabolites. Among these are unique lipids, including a fascinating class of 2-hydroxy long-chain fatty acids. These molecules, characterized by a hydroxyl group at the C-2 position of a long aliphatic chain, have garnered significant interest due to their unusual structures and potential pharmacological activities. Their discovery has opened new avenues for research into the chemical ecology of marine sponges and the development of novel therapeutic agents.

The Discovery of 2-Hydroxy Long-Chain Fatty Acids in Marine Sponges

The seminal work in the late 1980s and early 1990s by Carballeira and his research group laid the groundwork for our understanding of 2-OH LCFAs in marine sponges. Their investigations into the phospholipid fatty acid composition of various Caribbean and Senegalese sponges led to the first identification of these compounds.

Key discoveries include:

-

Amphimedon compressa : This Caribbean sponge was one of the first sources from which a 2-hydroxy long-chain fatty acid was identified, with 2-hydroxy-23:0 (2-hydroxytricosanoic acid) comprising 11.5% of the total fatty acid mixture.[1]

-

Pseudosuberites sp. : A Senegalese sponge found to be exceptionally rich in 2-OH LCFAs, with a series of these compounds (from C22 to C27) accounting for almost 50% of the total fatty acid mixture.[1] This included the novel 2-hydroxy-heptacosanoic acid (2-OH-27:0), which had not been previously reported from any natural source.[1]

-

Verongula gigantea and Aplysina archeri : These Caribbean sponges were also found to contain a variety of saturated and monounsaturated 2-OH LCFAs.[2]

-

Smenospongia aurea : This sponge yielded six novel branched-chain 2-hydroxy fatty acids, further expanding the known diversity of these compounds.

These initial findings spurred further research, leading to the identification of a growing number of 2-OH LCFAs from a variety of marine sponge species.

Quantitative Analysis of 2-Hydroxy Long-Chain Fatty Acids

The relative abundance of 2-OH LCFAs varies significantly between different sponge species. The following tables summarize the quantitative data available from key publications.

Table 1: Percentage of 2-Hydroxy Long-Chain Fatty Acids in the Total Fatty Acid Methyl Esters of Pseudosuberites sp. and Suberites massa

| Fatty Acid | Pseudosuberites sp. (%) | Suberites massa (%) |

| 2-OH-22:0 | 2.5 | - |

| 2-OH-23:0 | 3.8 | - |

| 2-OH-24:0 | 7.5 | - |

| 2-OH-25:0 | 9.2 | - |

| 2-OH-26:0 | 26.0 | - |

| 2-OH-27:0 | 0.8 | - |

| Total 2-OH-LCFAs | 49.8 | - |

Data from Barnathan et al., 1993.[1]

Table 2: Identified 2-Hydroxy Long-Chain Fatty Acids in Various Marine Sponges

| Sponge Species | Identified 2-Hydroxy Long-Chain Fatty Acids | Reference |

| Amphimedon compressa | 2-hydroxy-23:0 (11.5%) | [1] |

| Verongula gigantea | 2-hydroxy-20:0, 2-hydroxy-21:0, 2-hydroxy-22:0, 2-hydroxy-24:0, 2-hydroxy-23-methyl-24:0, 2-hydroxy-25:0 | [2] |

| Aplysina archeri | 2-hydroxy-20:0, 2-hydroxy-21:0, 2-hydroxy-22:0, 2-hydroxy-24:0, 2-hydroxy-23-methyl-24:0, 2-hydroxy-25:0 | [2] |

| Smenospongia aurea | 2-hydroxy-17-methyloctadecanoic acid, 2-hydroxy-21-methyldocosanoic acid, 2-hydroxy-22-methyltricosanoic acid, 2-hydroxy-22-methyltetracosanoic acid, 2-hydroxy-24-methylpentacosanoic acid, 2-hydroxy-23-methylpentacosanoic acid |

Experimental Protocols

The isolation and characterization of 2-OH LCFAs from marine sponges involve a multi-step process. The following sections detail the key experimental methodologies.

Lipid Extraction

The total lipids are typically extracted from the freeze-dried and homogenized sponge tissue using a modification of the Bligh and Dyer method.

Protocol: Total Lipid Extraction

-

Homogenization: Homogenize the dried sponge material in a chloroform (B151607):methanol (B129727):water (1:2:0.8, v/v/v) mixture.

-

Phase Separation: Add chloroform and water to the mixture to achieve a final ratio of 1:1:0.9 (chloroform:methanol:water), inducing phase separation.

-

Collection: Collect the lower chloroform phase, which contains the total lipids.

-

Drying and Storage: Dry the chloroform extract over anhydrous sodium sulfate, evaporate the solvent under reduced pressure, and store the lipid extract under a nitrogen atmosphere at -20°C.

Separation of Phospholipids (B1166683)

The 2-OH LCFAs are primarily found within the phospholipid fraction. Therefore, separation of the total lipid extract is a crucial step.

Protocol: Phospholipid Separation by Column Chromatography

-

Column Preparation: Pack a glass column with silica (B1680970) gel activated by heating at 120°C for at least 2 hours.

-

Loading: Dissolve the total lipid extract in a minimal amount of chloroform and load it onto the column.

-

Elution:

-

Elute the neutral lipids with chloroform.

-

Elute the glycolipids with acetone.

-

Elute the phospholipids with methanol.

-

-

Collection: Collect the methanol fraction containing the phospholipids.

Fatty Acid Derivatization

For analysis by gas chromatography, the fatty acids within the phospholipid fraction must be converted to their more volatile methyl ester derivatives (FAMEs).

Protocol: Transesterification to Fatty Acid Methyl Esters (FAMEs)

-

Reaction Mixture: To the dried phospholipid fraction, add a solution of 5% HCl in methanol.

-

Heating: Heat the mixture at 80-100°C for 2 hours under a nitrogen atmosphere.

-

Extraction: After cooling, extract the FAMEs with hexane (B92381).

-

Washing and Drying: Wash the hexane extract with water and dry it over anhydrous sodium sulfate.

-

Concentration: Evaporate the hexane to obtain the FAME mixture.

Analysis and Structure Elucidation

The identification and structural characterization of 2-OH LCFAs are primarily achieved through gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

Column: A non-polar capillary column (e.g., DB-5) is typically employed.

-

Carrier Gas: Helium is used as the carrier gas.

-

Analysis: The FAMEs are separated based on their boiling points and retention times. The mass spectrometer provides information on the molecular weight and fragmentation patterns of the individual FAMEs, which is crucial for identifying the 2-hydroxy fatty acids. The presence of a characteristic fragment ion at m/z 90, resulting from a McLafferty rearrangement, is indicative of a 2-hydroxy fatty acid methyl ester.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information about the protons in the molecule, including the proton attached to the carbon bearing the hydroxyl group.

-

¹³C NMR: Provides information about the carbon skeleton of the fatty acid.

-

2D NMR (COSY, HSQC, HMBC): These techniques are used to establish the connectivity between protons and carbons, confirming the position of the hydroxyl group and any branching in the aliphatic chain.

Biological Activities and Potential for Drug Development

While the discovery of 2-OH LCFAs in marine sponges is well-documented, research into their specific biological activities is still in its nascent stages. However, studies on 2-hydroxy fatty acids from other sources suggest a range of potential therapeutic applications.

-

Anti-inflammatory and Anti-proliferative Activity: Human serum extracts enriched with endogenous long-chain hydroxy fatty acids have demonstrated anti-inflammatory and anti-proliferative activity.[2] These effects are mediated, in part, through the suppression of the NF-κB signaling pathway.[2]

-

Role in Cell Signaling: 2-Hydroxy fatty acids are important components of sphingolipids, which are key molecules in cell signaling pathways that regulate processes such as cell growth, differentiation, and apoptosis.[3][4]

-

Anticancer Potential: Some 2-hydroxy fatty acids have been shown to enhance the chemosensitivity of cancer cells.[5] For instance, (R)-2-hydroxy-palmitic acid has been suggested as a potential therapeutic agent for gastric cancer in combination with cisplatin.[5]

-

Antimicrobial Activity: Fatty acids, in general, are known to possess antimicrobial properties.[6] While specific data for sponge-derived 2-OH LCFAs is limited, this is a promising area for future investigation.

The unique structures of the 2-OH LCFAs from marine sponges, including their long chain lengths and branching patterns, may confer novel biological activities, making them exciting candidates for drug discovery programs.

Visualizing the Workflow and Potential Signaling Interactions

To aid in the understanding of the experimental processes and potential biological relevance, the following diagrams have been generated using Graphviz.

Experimental Workflow

Hypothetical Signaling Pathway Involvement

Future Directions and Conclusion

The discovery of 2-hydroxy long-chain fatty acids in marine sponges has provided a new family of natural products with considerable potential. Future research should focus on:

-

Screening a wider diversity of marine sponges to identify novel 2-OH LCFAs.

-

Conducting comprehensive biological activity screening of isolated 2-OH LCFAs to determine their antimicrobial, anti-inflammatory, and anticancer properties.

-

Elucidating the specific signaling pathways through which these molecules exert their effects.

-

Investigating the biosynthetic pathways of these fatty acids within the sponge holobiont, which may involve symbiotic microorganisms.

References

- 1. New Cytotoxic Natural Products from the Red Sea Sponge Stylissa carteri | MDPI [mdpi.com]

- 2. Human serum-derived hydroxy long-chain fatty acids exhibit anti-inflammatory and anti-proliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2-hydroxytetracosanoate: An In-depth Technical Guide for Researchers

Topic: Methyl 2-hydroxytetracosanoate as a Lipid Metabolite Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-hydroxytetracosanoate is the methyl ester of 2-hydroxytetracosanoic acid, a very-long-chain fatty acid (VLCFA) with a hydroxyl group at the alpha-carbon position. Its unmethylated form, 2-hydroxytetracosanoic acid (also known as cerebronic acid), is a crucial component of sphingolipids, particularly in the nervous system. These 2-hydroxylated fatty acids are highly enriched in the myelin sheath, where they play a vital role in its structure and function.[1] While methyl 2-hydroxytetracosanoate itself is often used as an analytical standard for the quantification of its parent fatty acid, the biological significance of 2-hydroxylated fatty acids is profound, with implications in neurological health and disease. This guide provides a comprehensive overview of the metabolism, function, and analysis of this important lipid metabolite.

While fatty acid methyl esters (FAMEs) are primarily known as derivatives for analytical purposes like biodiesel production and fatty acid profiling[2][3], some FAMEs have been identified as naturally occurring molecules that can act as transcriptional regulators.[1] However, the primary focus in a biomedical context for methyl 2-hydroxytetracosanoate is as a derivative for the accurate measurement of 2-hydroxytetracosanoic acid.

Biosynthesis of 2-Hydroxytetracosanoic Acid

The synthesis of 2-hydroxytetracosanoic acid is catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H) . This enzyme is responsible for the de novo synthesis of sphingolipids containing 2-hydroxy fatty acids.[4] The expression of FA2H is significantly upregulated during myelination, coinciding with an increase in 2-hydroxy fatty acid levels in the brain.[5][6] The reaction requires an electron transfer system, which can be reconstituted in vitro using an NADPH regeneration system and purified NADPH:cytochrome P-450 reductase.[4]

The biosynthesis of 2-hydroxylated sphingolipids involves the incorporation of 2-hydroxy fatty acids into ceramide, a central molecule in sphingolipid metabolism. All six isoforms of ceramide synthase can utilize 2-hydroxy acyl-CoA to synthesize 2'-hydroxy dihydroceramide.[6]

Catabolism: Peroxisomal Alpha-Oxidation

The degradation of 2-hydroxylated straight-chain fatty acids occurs via the peroxisomal alpha-oxidation pathway . This pathway is essential for the breakdown of fatty acids that cannot be metabolized through beta-oxidation due to branching at the beta-carbon, such as phytanic acid. Straight-chain 2-hydroxy fatty acids also undergo this process. The alpha-oxidation of 2-hydroxytetracosanoic acid involves the removal of one carbon atom from the carboxyl end.

The key steps in the alpha-oxidation of a 2-hydroxy fatty acid are:

-

Oxidation: The 2-hydroxy fatty acid is oxidized to a 2-keto fatty acid.

-

Decarboxylation: The 2-keto fatty acid is decarboxylated to yield an aldehyde with one less carbon atom.

-

Oxidation: The resulting aldehyde is further oxidized to a carboxylic acid, which can then enter the beta-oxidation pathway.

This process occurs entirely within peroxisomes.[7][8]

Physiological and Pathological Roles

Myelin Structure and Function

2-Hydroxylated sphingolipids are highly abundant in the myelin sheath, comprising a significant portion of its lipid content.[1] Galactosylceramide and sulfatide, two major lipids in myelin, contain a high proportion of 2-hydroxy fatty acids.[9] The presence of these hydroxylated fatty acids is crucial for the stability and proper function of myelin.[10] Mutations in the FA2H gene, leading to a deficiency in 2-hydroxy fatty acids, are associated with a group of neurodegenerative disorders known as Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN).[11] FAHN is characterized by spastic paraplegia, leukodystrophy, and brain iron accumulation.[11][12]

Cell Signaling

Beyond their structural role, 2-hydroxylated sphingolipids, particularly 2-hydroxyceramide, are emerging as important signaling molecules. Exogenously supplied 2-hydroxyceramide has been shown to induce apoptosis in various cell types, often with greater potency and rapidity than non-hydroxylated ceramide.[10][13] This suggests that 2-hydroxyceramide can mediate pro-apoptotic signaling through distinct pathways.[13] The sphingolipid signaling pathway, in general, is a complex network where metabolites like ceramide and sphingosine-1-phosphate have opposing roles in cell fate decisions such as proliferation, apoptosis, and senescence.[14][15]

Quantitative Data

The concentration of 2-hydroxytetracosanoic acid (cerebronic acid) is particularly high in myelin and varies during development. While absolute quantification in human tissue is complex and can vary between studies, the following table provides an overview of the relative abundance of 2-hydroxy fatty acids in myelin lipids.

| Lipid Class | Organism/Tissue | Age/Condition | 2-Hydroxy Fatty Acid Content (% of total fatty acids in that lipid class) | Reference |

| Galactosylceramide (GalCer) | Rat Sciatic Nerve | 60 days | ~60% | [13] |

| Sulfatides | Rat Sciatic Nerve | 60 days | ~35% | [13] |

| Galactosylceramide (GalC) and Sulfatide | Mammalian Myelin | Mature | >50% | [1] |

| Hydroxycerebrosides | Rat Forebrain Myelin | 30 days p.p. | Varies with development | [16] |

| Sphingomyelin | Human Brain Myelin | Mature | Lower than in galactolipids | [17] |

Note: The data presented are largely relative abundances. Absolute concentrations can be influenced by the specific brain region, age, and analytical methodology.

Experimental Protocols

The accurate quantification of 2-hydroxytetracosanoic acid from biological samples typically requires extraction, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methylation to form methyl 2-hydroxytetracosanoate is a common derivatization step for GC-MS analysis.

Experimental Workflow Overview

Detailed Protocol for GC-MS Analysis of 2-Hydroxytetracosanoic Acid

This protocol is a composite based on common methodologies for the analysis of hydroxylated fatty acids.[3][4][18]

1. Lipid Extraction (Folch Method)

-

Homogenize ~100 mg of tissue in 2 mL of chloroform:methanol (B129727) (2:1, v/v).

-

Add an appropriate internal standard (e.g., deuterated 2-hydroxytetracosanoic acid).

-

Vortex vigorously for 2 minutes and incubate at room temperature for 20 minutes.

-

Add 0.4 mL of 0.9% NaCl solution, vortex, and centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Collect the lower organic phase containing the lipids.

2. Saponification and Fatty Acid Methyl Ester (FAME) Formation

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add 2 mL of 0.5 M NaOH in methanol and heat at 80°C for 10 minutes to saponify the lipids.

-

Cool the sample and add 2 mL of 14% boron trifluoride (BF3) in methanol. Heat at 80°C for 5 minutes to form FAMEs.

-

Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution, vortex, and centrifuge.

-

Collect the upper hexane layer containing the FAMEs. Repeat the hexane extraction.

3. Silylation of Hydroxyl Group

-

Evaporate the hexane under nitrogen.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether of the hydroxyl group.

4. GC-MS Analysis

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Conditions (example):

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 150°C, ramp to 280°C at 5°C/min, hold for 10 minutes.

-

-

MS Conditions (example):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-650.

-

Quantification: Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for target ions of the derivatized methyl 2-hydroxytetracosanoate and the internal standard.

-

Detailed Protocol for LC-MS/MS Analysis of Very-Long-Chain Fatty Acids

This protocol is adapted from methods for the analysis of VLCFAs in plasma.[19][20]

1. Sample Preparation and Hydrolysis

-

To 100 µL of plasma, add an internal standard mixture (containing deuterated VLCFAs).

-

Add 1 mL of 10% KOH in ethanol (B145695) and heat at 60°C for 1 hour to hydrolyze the fatty acid esters.

-

Cool the sample and acidify with 6 M HCl to pH < 2.

-

Extract the free fatty acids twice with 2 mL of hexane.

-

Evaporate the combined hexane extracts to dryness under nitrogen.

2. Derivatization (for improved ionization, if necessary)

-

While direct analysis is possible, derivatization can enhance sensitivity. A common method involves forming trimethyl-amino-ethyl (TMAE) iodide esters.[19]

-

Add 50 µL of 1 M oxalyl chloride in acetonitrile (B52724) and incubate at 60°C for 5 minutes. Evaporate to dryness.

-

Add 50 µL of dimethylaminoethanol (B1669961) and incubate at room temperature for 5 minutes. Evaporate to dryness.

-

Add 50 µL of methyl iodide and incubate at room temperature for 5 minutes. Evaporate to dryness.

-

Reconstitute the sample in the mobile phase.

3. LC-MS/MS Analysis

-

Inject the sample onto the LC-MS/MS system.

-

LC Conditions (example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the VLCFAs.

-

-

MS/MS Conditions (example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for the derivatized 2-hydroxytetracosanoic acid and its internal standard.

-

Signaling Pathway: 2-Hydroxyceramide in Apoptosis

2-Hydroxyceramide has been shown to be a potent inducer of apoptosis.[10][13] While the precise downstream effectors are still under investigation, it is known that ceramide, in general, can activate various stress-related signaling cascades. The sphingomyelin pathway is a key signaling system where hydrolysis of sphingomyelin generates ceramide, which then acts as a second messenger to initiate apoptosis.[21] Ceramide can activate protein phosphatases (like PP1 and PP2A) and protein kinases, leading to the activation of downstream apoptotic machinery, including the caspase cascade.[15]

Conclusion

Methyl 2-hydroxytetracosanoate, as the derivative of 2-hydroxytetracosanoic acid, is an important analyte for understanding the biology of 2-hydroxylated fatty acids. These lipids are integral to the structure of the nervous system and are increasingly recognized for their roles in cell signaling. Deficiencies in their synthesis lead to severe neurological disorders, highlighting their critical importance. The analytical methods detailed in this guide provide a framework for researchers to accurately quantify these molecules and further investigate their roles in health and disease. Future research will likely uncover more specific signaling pathways and therapeutic opportunities related to the modulation of 2-hydroxy fatty acid metabolism.

References

- 1. Identification of fatty acid methyl ester as naturally occurring transcriptional regulators of the members of the peroxisome proliferator-activated receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty acid methyl ester - Wikipedia [en.wikipedia.org]

- 3. What is Fatty Acid Methyl Ester? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Dual role of ceramide in the control of apoptosis following IL-2 withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Myelin Fat Facts: An Overview of Lipids and Fatty Acid Metabolism [mdpi.com]

- 9. lipidmaps.org [lipidmaps.org]

- 10. 2'-Hydroxy ceramide in membrane homeostasis and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cusabio.com [cusabio.com]

- 15. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fatty acid composition of myelin lipids from developing rat forebrain and spinal cord: influence of experimental hyperphenylalaninaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lipid and fatty acid composition of human cerebral myelin during development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Vanguard of Cellular Defense: A Technical Guide to the Free-Radical Scavenging Activity of Lipid Metabolites

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biochemistry, a constant battle is waged against the damaging effects of free radicals. These highly reactive molecules, byproducts of metabolic processes and environmental stressors, can wreak havoc on cellular components, leading to oxidative stress—a key player in a multitude of pathological conditions. Nature, in its elegance, has equipped organisms with a sophisticated arsenal (B13267) of antioxidant defenses. Among these, lipid metabolites have emerged as crucial players, acting as frontline defenders against oxidative damage.

This technical guide provides an in-depth exploration of the free-radical scavenging activity of key lipid metabolites. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering a blend of quantitative data, detailed experimental protocols, and a visual representation of the underlying signaling pathways. By understanding the mechanisms and potencies of these lipid-soluble antioxidants, we can unlock new avenues for therapeutic intervention and disease prevention.

Quantitative Assessment of Free-Radical Scavenging Activity

The efficacy of an antioxidant is quantified by its ability to neutralize free radicals. Several standardized assays are employed to measure this activity, with the most common being the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays. The following tables summarize the available quantitative data for various lipid metabolites, providing a comparative overview of their free-radical scavenging potential. It is important to note that the antioxidant activity of these compounds can be influenced by the specific assay conditions and the solvent used.[1]

Table 1: DPPH Radical Scavenging Activity of Lipid Metabolites

| Lipid Metabolite | IC50 (µM) | Comments |

| Tocopherols (B72186) | ||

| α-Tocopherol | ~12.1 - 42.86[2][3] | Often used as a standard. Activity can vary based on assay conditions. |

| β-Tocopherol | - | Generally considered to have lower activity than α-tocopherol.[4] |

| γ-Tocopherol | - | Activity is comparable to or slightly lower than α-tocopherol.[5] |

| δ-Tocopherol | - | Considered to have the lowest activity among tocopherols.[4] |

| Tocotrienols | ||

| α-Tocotrienol | - | Some studies suggest higher antioxidant potential than α-tocopherol.[6] |

| γ-Tocotrienol | - | Reported to have high antioxidant activity.[6] |

| δ-Tocotrienol | - | Often cited as having the highest antioxidant activity among tocotrienols.[6] |

| Carotenoids | ||

| β-Carotene | - | Did not show significant DPPH scavenging activity in some studies.[7] |

| Lycopene (B16060) | - | Activity is variable and dependent on assay conditions. |

| Lutein (B1675518) | - | Shows comparable results across various assays in some studies.[7] |

IC50 (Inhibitory Concentration 50) is the concentration of the antioxidant required to scavenge 50% of the free radicals.

Table 2: ABTS Radical Scavenging Activity of Lipid Metabolites

| Lipid Metabolite | IC50 (µg/mL) | Comments |

| Tocopherols | ||

| α-Tocopherol | - | A potent scavenger of the ABTS radical cation. |

| Carotenoids | ||

| β-Carotene | - | Activity has been reported, but quantitative data is variable. |

| Lycopene | - | Known to be an effective scavenger of ABTS radicals. |

| Lutein | ~2.10[8] | Exhibits strong antioxidant activity in the ABTS assay. |

| Zeaxanthin | - | Shows comparable results to lutein in various assays.[7] |

IC50 values for the ABTS assay can vary significantly based on the specific protocol and the standard used for comparison.

Table 3: Oxygen Radical Absorbance Capacity (ORAC) of Lipid Metabolites

| Lipid Metabolite | ORAC Value (µmol TE/100g) | Comments |

| Tocopherols | ||

| α-Tocopherol | - | Often used as a benchmark for lipophilic ORAC assays. |

| Mixed Tocopherols | Higher than α-tocopherol alone[9] | The synergistic effect of different isomers enhances activity. |

| Tocotrienols | ||

| γ-Tocotrienol | 3x higher than α-tocopherol[6] | Demonstrates significantly higher antioxidant capacity. |

| δ-Tocotrienol | 5.5x higher than α-tocopherol[6] | Exhibits the highest ORAC value among the vitamin E subfractions. |

| Carotenoids | ||

| β-Carotene | - | A well-known carotenoid with significant antioxidant capacity. |

| Lycopene | - | A potent antioxidant, though ORAC values can be difficult to measure accurately without solubility enhancers.[10] |

| Lutein | - | Contributes to the overall antioxidant capacity of many foods. |

| Zeaxanthin | - | Often found in combination with lutein and contributes to antioxidant defense. |

ORAC values are typically expressed as micromoles of Trolox Equivalents (TE) per 100 grams or 100 mL of a sample.

Experimental Protocols

Accurate and reproducible assessment of free-radical scavenging activity is paramount for comparative studies and drug development. This section provides detailed methodologies for the three key assays discussed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Lipophilic Compounds

The DPPH assay is a rapid and simple method to evaluate the ability of antioxidants to donate a hydrogen atom or an electron. The reduction of the stable DPPH radical is measured by the decrease in its absorbance at 517 nm.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)

-